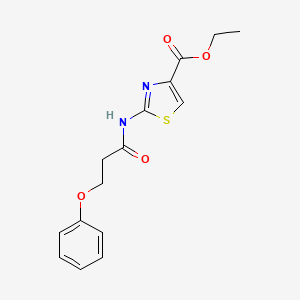

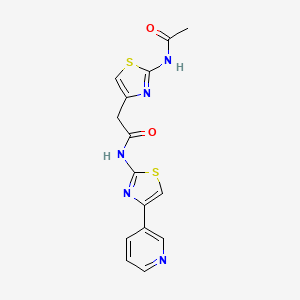

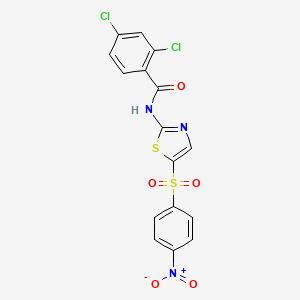

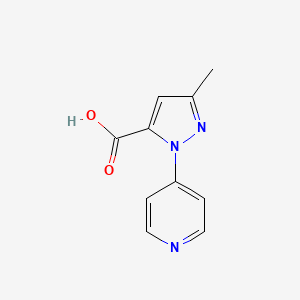

乙酸2-(3-苯氧基丙酰氨基)噻唑-4-酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate is a compound that falls under the category of 2-aminothiazoles . These are significant organic medicinal compounds utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

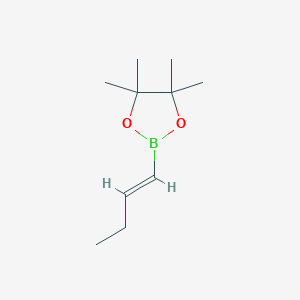

The synthesis of these 2-aminothiazole-4-carboxamides involves a 3-step transformation . The commercially available compound ethyl 2-amino-4-carboxylate is converted to intermediate amides by protecting the amino of the compound with di-tert-butyl di-carbonate .科学研究应用

抗肿瘤活性

已合成并测试了包括类似于 2-(3-苯氧基丙酰胺)噻唑-4-羧酸乙酯的衍生物在内的 2-取代氨基噻唑-4-羧酸乙酯类似物,以了解其抗肿瘤活性。值得注意的是,一种类似物对 RPMI-8226 白血病细胞系表现出显着的活性,证明了这些化合物在癌症研究和治疗中的潜力 (El-Subbagh, Abadi, & Lehmann, 1999)。

杀软体动物特性

对与 2-(3-苯氧基丙酰胺)噻唑-4-羧酸乙酯具有核心结构的噻唑并[5,4-d]嘧啶的研究揭示了具有显着杀软体动物特性的化合物。这些发现可能有助于通过针对该疾病的蜗牛宿主来控制血吸虫病 (El-bayouki & Basyouni, 1988)。

抗菌和抗真菌活性

包括 2-(3-苯氧基丙酰胺)噻唑-4-羧酸乙酯在内的多种噻唑衍生物已证明具有抗菌和抗真菌活性。这些化合物已被合成并针对各种病原菌和真菌进行了筛选,表明它们作为治疗剂对抗传染病的潜力 (Altundas, Sarı, Çolak, & Öğütcü, 2010)。

非线性光学特性

与 2-(3-苯氧基丙酰胺)噻唑-4-羧酸乙酯相关的 2-(取代-(2-亚苄基肼基))噻唑-4-羧酸乙酯衍生物已被合成并表征,包括它们的非线性光学特性。这些特性表明这些化合物在光电子学和材料科学中具有潜在的技术应用 (Haroon et al., 2019)。

作用机制

Target of Action

The primary target of Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme, inhibiting its function .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to the weakening of bacterial cell walls, making the bacteria more susceptible to osmotic pressure and other environmental stresses .

Pharmacokinetics

The compound’smolecular weight of 320.36 suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for drug development

Result of Action

The compound exhibits antibacterial and antifungal potential . It has shown significant inhibitory potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits antifungal potential against Candida glabrata and Candida albicans .

属性

IUPAC Name |

ethyl 2-(3-phenoxypropanoylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-2-20-14(19)12-10-22-15(16-12)17-13(18)8-9-21-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHQYLSCLGWQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~6~-(3-ethoxypropyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2752274.png)

methyl}-3-acetamidobenzamide](/img/structure/B2752277.png)

![Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate](/img/structure/B2752280.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2752283.png)

![2-(4-{3-[(4-Chlorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2752284.png)

![Ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2752288.png)

![2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2752290.png)